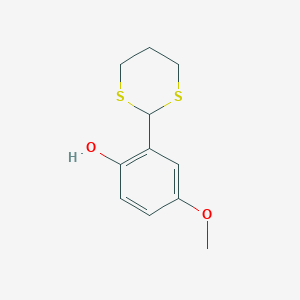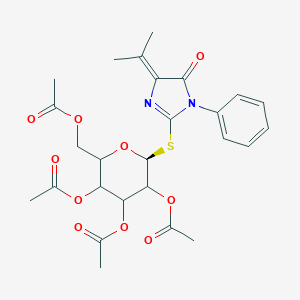
4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is also known as Pictet-Spengler reagent and has been widely used in the synthesis of various natural products, including alkaloids, flavonoids, and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with various cellular targets, including enzymes, receptors, and ion channels.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside are diverse and depend on the specific application. This compound has been shown to exhibit potent antimicrobial activity against various bacterial and fungal strains. It has also been shown to exhibit antiviral activity against several viruses, including HIV, herpes simplex virus, and hepatitis B virus. Additionally, this compound has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside in lab experiments is its potent biological activity, which makes it an ideal candidate for drug discovery and development. However, one of the major limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for research on 4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside. One potential direction is the development of novel synthetic methods for this compound that are more efficient and cost-effective. Another potential direction is the exploration of its potential applications in other fields, such as materials science and nanotechnology. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development.
Conclusion:
In conclusion, 4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound exhibits potent biological activities, including antimicrobial, antiviral, and anticancer properties. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development.
Métodos De Síntesis
The synthesis of 4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside involves the reaction of 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside with 1-phenyl-2-nitropropene in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The resulting intermediate is then treated with a reducing agent, such as sodium borohydride, to yield the final product.
Aplicaciones Científicas De Investigación
4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been extensively used in scientific research for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit potent biological activities, including antimicrobial, antiviral, and anticancer properties.
Propiedades
Nombre del producto |
4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside |
|---|---|
Fórmula molecular |
C26H30N2O10S |
Peso molecular |
562.6 g/mol |
Nombre IUPAC |
[(6S)-3,4,5-triacetyloxy-6-(5-oxo-1-phenyl-4-propan-2-ylideneimidazol-2-yl)sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H30N2O10S/c1-13(2)20-24(33)28(18-10-8-7-9-11-18)26(27-20)39-25-23(37-17(6)32)22(36-16(5)31)21(35-15(4)30)19(38-25)12-34-14(3)29/h7-11,19,21-23,25H,12H2,1-6H3/t19?,21?,22?,23?,25-/m0/s1 |
Clave InChI |
KVKPMJCOWPEUBL-SDFMGDJBSA-N |
SMILES isomérico |
CC(=C1C(=O)N(C(=N1)S[C@H]2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C3=CC=CC=C3)C |
SMILES |
CC(=C1C(=O)N(C(=N1)SC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C3=CC=CC=C3)C |
SMILES canónico |
CC(=C1C(=O)N(C(=N1)SC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




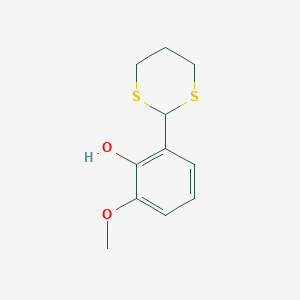

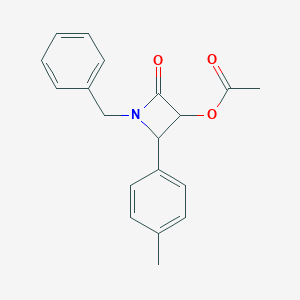
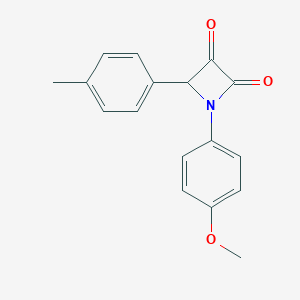
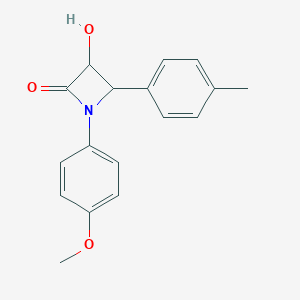

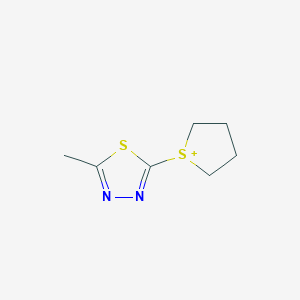
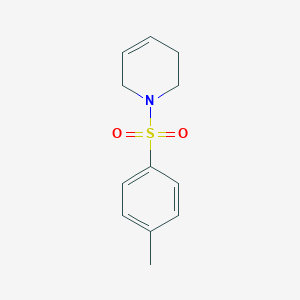
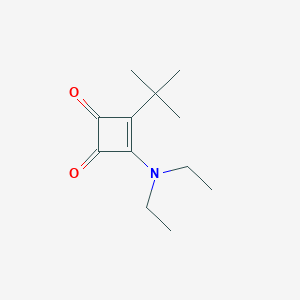


![Spiro[8H-benzo[b]cyclobuta[e]pyran-8,2'-[1,3]dithiane]-1,2-dione](/img/structure/B303386.png)
